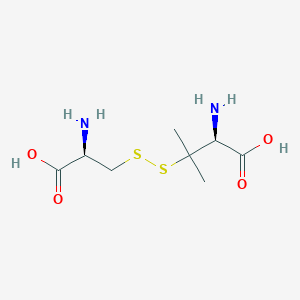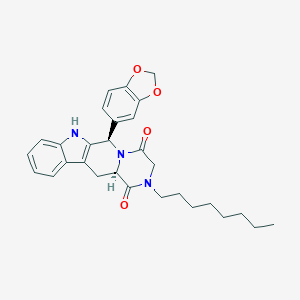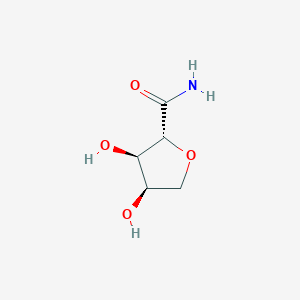
(2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as DHOCA, is a derivative of ribose and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide involves its ability to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes play a crucial role in the inflammatory response and their inhibition by (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide results in reduced inflammation.
Efectos Bioquímicos Y Fisiológicos
(2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the expression of COX-2 and 5-LOX, which are involved in the inflammatory response. Additionally, (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide has been found to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide in lab experiments is its ability to inhibit the activity of specific enzymes involved in the inflammatory response. This allows for targeted inhibition of inflammation without affecting other physiological processes. However, one limitation of using (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide is its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use as a natural insecticide in agriculture. Additionally, further research is needed to determine the optimal dosage and potential side effects of (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide.
Conclusion:
In conclusion, (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to inhibit the activity of specific enzymes involved in the inflammatory response makes it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide involves the reaction of ribose with hydroxylamine hydrochloride and sodium cyanoborohydride. This process results in the formation of (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide as a white crystalline powder.
Aplicaciones Científicas De Investigación
(2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide has been widely studied for its potential applications in various fields such as medicine, agriculture, and biotechnology. In medicine, (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide has been found to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
134958-98-8 |
|---|---|
Nombre del producto |
(2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide |
Fórmula molecular |
C5H9NO4 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
(2R,3R,4R)-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C5H9NO4/c6-5(9)4-3(8)2(7)1-10-4/h2-4,7-8H,1H2,(H2,6,9)/t2-,3-,4-/m1/s1 |
Clave InChI |
DFPHHBUIVZEUBC-BXXZVTAOSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H](O1)C(=O)N)O)O |
SMILES |
C1C(C(C(O1)C(=O)N)O)O |
SMILES canónico |
C1C(C(C(O1)C(=O)N)O)O |
Sinónimos |
D-Ribonamide, 2,5-anhydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



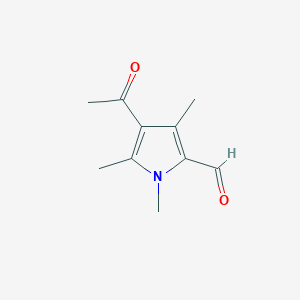

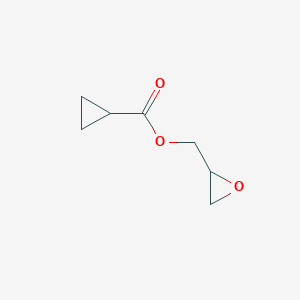
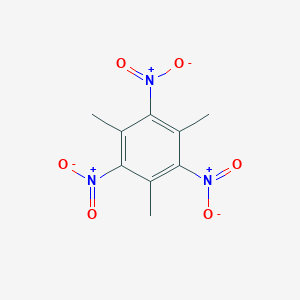
![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)
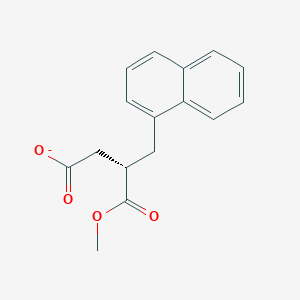
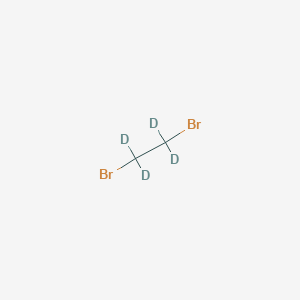
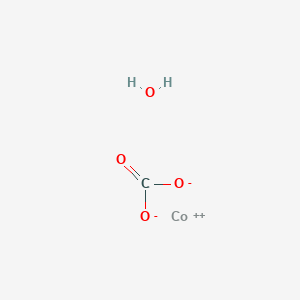
![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)
